molecular formula C21H21N5O5S B2940653 ethyl 2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 689749-88-0

ethyl 2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B2940653
CAS No.: 689749-88-0
M. Wt: 455.49
InChI Key: WQAUHVVZGJTBMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a synthetic small molecule featuring a 1,2,4-triazole core, a scaffold of significant interest in medicinal and agrochemical research . Heterocyclic compounds like this one, which incorporate a 1,2,4-triazole ring, are considered "privileged structures" due to their widespread presence in pharmacologically active molecules . The presence of both a sulfanylacetate chain and a 4-nitrobenzamido moiety attached to the triazole ring is designed to enhance the molecule's ability to interact with multiple biological targets, potentially influencing its lipophilicity, hydrogen bonding capacity, and overall pharmacokinetic profile . This compound is intended for research applications only. It serves as a key intermediate for chemists exploring the structure-activity relationships of nitrogen-containing heterocycles. Researchers can utilize this building block in the synthesis of more complex molecular hybrids, such as novel hydrazone derivatives, which have shown promise in various biological assays . The 1,2,4-triazole core is known for its diverse biological activities, and derivatives have been investigated for potential use as antibacterial, antifungal, antioxidant, and anticancer agents . The incorporation of a sulfur atom adjacent to the triazole ring is a common strategy to modulate electronic properties and potentially enhance pharmacological activity compared to oxygen-containing analogs . This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

ethyl 2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O5S/c1-2-31-19(27)14-32-21-24-23-18(25(21)13-15-6-4-3-5-7-15)12-22-20(28)16-8-10-17(11-9-16)26(29)30/h3-11H,2,12-14H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAUHVVZGJTBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Nitro Group: The nitro group is added through nitration, typically using a mixture of concentrated sulfuric acid and nitric acid.

    Formamido Group Addition: The formamido group is introduced through a formylation reaction.

    Final Assembly: The final compound is assembled through a series of condensation and esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its multiple functional groups.

Medicine

In medicinal chemistry, this compound has potential applications as an antimicrobial or anticancer agent. Its triazole ring is known for its biological activity, and the presence of the nitro and formamido groups can enhance its pharmacological properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with various molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole derivatives with sulfanyl-acetate/acetamide functionalities have been extensively studied. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound R1 = Benzyl, R2 = [(4-Nitrophenyl)formamido]methyl, R3 = Ethyl acetate C23H22N6O5S 518.53 Not reported IR: νC=O ~1680 cm⁻¹; νNO2 ~1520 cm⁻¹
Ethyl 2-((4-(4-Fluorophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate R1 = 4-Fluorophenyl, R2 = [(4-Nitrophenyl)formamido]methyl, R3 = Ethyl acetate C21H20FN5O5S 473.47 Not reported IR: νC=O ~1675 cm⁻¹; νNO2 ~1515 cm⁻¹
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide (15) R1 = Ethyl, R2 = [4-(Acetylamino)phenoxy]methyl, R3 = 2-Methyl-5-nitrophenyl acetamide C23H24N6O5S 520.54 207.6–208.5 ¹H-NMR: δ 8.45 (s, NH), δ 7.92 (d, J=8.4 Hz, Ar-H)
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide (18) R1 = Phenyl, R2 = [4-(Acetylamino)phenoxy]methyl, R3 = 4-Nitrophenyl acetamide C26H22N6O6S 546.55 273.0–274.0 IR: νC=O ~1685 cm⁻¹; νNO2 ~1530 cm⁻¹

Key Observations :

Substituent Effects on Lipophilicity :

  • The benzyl group in the target compound increases lipophilicity compared to the 4-fluorophenyl analog (logP ~3.3 vs. ~3.0) .
  • Replacement of ethyl acetate with nitrophenyl acetamide (as in compound 18) enhances polarity, reducing membrane permeability but improving solubility in aqueous media .

Spectral Signatures: The IR spectra of all compounds show characteristic C=O stretches (~1660–1685 cm⁻¹) and NO2 symmetric/asymmetric vibrations (~1510–1530 cm⁻¹) .

Biological Activity: Analogs with nitrophenyl groups (e.g., compound 18) exhibit higher anti-inflammatory activity compared to non-nitrated derivatives, likely due to enhanced electron-withdrawing effects . The target compound’s benzyl group may improve CNS penetration compared to 4-fluorophenyl analogs, though specific activity data are unavailable .

Biological Activity

Ethyl 2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a compound of interest due to its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. In this article, we will explore the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C21H21N5O5S
  • CAS Number : 689749-88-0

This compound's structure includes a triazole moiety and a nitrophenyl group, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. A study highlighted that various mercapto-substituted 1,2,4-triazoles demonstrated antibacterial and antifungal activities against multiple pathogens. The presence of sulfur in the structure enhances these effects, making them suitable candidates for developing new antimicrobial agents .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundActivity TypeTested OrganismsReference
Ethyl 2-[(4-benzyl...AntibacterialStaphylococcus aureus, E. coli
Mercapto-substituted triazolesAntifungalCandida albicans, Aspergillus

Anticancer Properties

The anticancer potential of triazole derivatives has been extensively studied. For instance, some derivatives have shown promising results against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of specific metabolic pathways crucial for cancer cell survival .

Case Study: Anticancer Activity
In a study evaluating the cytotoxicity of several triazole derivatives, one compound demonstrated an IC50 value of 27.3 µM against the T47D breast cancer cell line and 6.2 µM against HCT-116 colon carcinoma cells. Such findings suggest that ethyl 2-[(4-benzyl... may possess similar or enhanced anticancer properties due to its structural features .

The biological activity of ethyl 2-[(4-benzyl... may be attributed to its ability to interact with cellular targets involved in various biochemical pathways. The triazole ring can act as a chelating agent for metal ions, which are essential for many enzymatic reactions in pathogens and cancer cells. Additionally, the nitrophenyl group may enhance the lipophilicity of the compound, improving its bioavailability and cellular uptake.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as:

Nucleophilic substitution : Reacting 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes under reflux in ethanol with glacial acetic acid as a catalyst (e.g., 4-hour reflux at 80–90°C) .

Sulfanyl group introduction : Thiolation using reagents like chloroacetyl chloride in dioxane with triethylamine as a base, followed by recrystallization from ethanol-DMF mixtures .

  • Optimization Strategies :
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for heterocyclic intermediates.
  • Catalyst tuning : Adjust acetic acid concentration to balance protonation and nucleophilicity .
  • Temperature control : Prolonged reflux improves yield but may require monitoring for decomposition .

Q. What spectroscopic and crystallographic techniques are used for structural characterization?

  • Methodological Answer :

  • X-ray crystallography : Resolves 3D conformation, bond angles (e.g., C–S bond lengths: ~1.8 Å), and substituent effects (e.g., benzyl vs. nitro groups) .
  • FT-IR/Raman : Identifies functional groups (e.g., S–H stretch at ~2550 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • NMR : Assigns proton environments (e.g., triazole ring protons at δ 7.5–8.5 ppm, ethyl ester at δ 1.2–4.3 ppm) .
  • Mass spectrometry : Confirms molecular weight (e.g., m/z 496.578 for C₂₆H₂₈N₂O₆S) .

Q. How is biological activity assessed for this compound in preclinical models?

  • Methodological Answer :

  • Anti-exudative activity : Evaluated in rat models (e.g., formalin-induced edema) by measuring paw volume inhibition (%) at 24-hour intervals .
  • Dosage protocols : Administered intraperitoneally (10–50 mg/kg) with saline controls.
  • Statistical analysis : ANOVA with post-hoc tests (p < 0.05) compares treated vs. control groups .

Advanced Research Questions

Q. How can contradictions in crystallographic data across analogues be resolved?

  • Methodological Answer :

  • Substituent analysis : Compare structural deviations caused by electron-withdrawing groups (e.g., nitro) vs. electron-donating groups (e.g., benzyl). For example, nitro groups reduce planarity in triazole rings, altering dihedral angles by ~5–10° .
  • Polymorphism screening : Use differential scanning calorimetry (DSC) to detect crystalline forms.
  • R-factor refinement : Optimize data resolution (< 0.08) using software like SHELXL .

Q. What mechanistic insights explain the reactivity of the sulfanyl group in nucleophilic substitution?

  • Methodological Answer :

  • Nucleophilic attack : The sulfanyl (-S-) group acts as a leaving group in reactions with alkyl halides. For example, LiAlH₄ reduces it to thiol (-SH), while H₂O₂ oxidizes it to sulfone (-SO₂-) .
  • Kinetic studies : Monitor reaction progress via HPLC, noting faster substitution in polar solvents (e.g., DMSO) due to stabilized transition states.
  • DFT calculations : Predict activation barriers (e.g., ΔG‡ ~25 kcal/mol for S-alkylation) using Gaussian09 with B3LYP/6-31G* basis sets .

Q. How can computational modeling predict reactivity and guide experimental design?

  • Methodological Answer :

  • DFT applications :
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., triazole N3 vs. sulfanyl S) .
  • HOMO-LUMO gaps : Correlate with redox activity (e.g., ΔE ~4.5 eV suggests moderate reactivity) .
  • MD simulations : Model solvation effects (e.g., ethanol vs. water) on conformation using GROMACS .
  • Validation : Cross-check computational results with experimental UV-Vis (λmax ~270 nm for nitro group transitions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.